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Compound of Interest

Compound Name: C.l. Disperse orange 33

Cat. No.: B15557362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomeric forms of the
molecular formula C19H21N502, with a primary focus on the well-characterized compound
Pirenzepine. This document delves into their chemical structures, physicochemical properties,
synthesis methodologies, spectral data, and pharmacological activities. Detailed experimental
protocols and signaling pathway diagrams are provided to support research and development
efforts in medicinal chemistry and pharmacology.

Introduction to C19H21N502 Isomers

The molecular formula C19H21N502 encompasses at least two known isomeric compounds
with distinct pharmacological profiles. The most prominent isomer is Pirenzepine, a selective
M1 muscarinic acetylcholine receptor antagonist. Another identified isomer is CP-135807, a
potent and selective 5-HT1D serotonin receptor agonist. This guide will primarily focus on
Pirenzepine due to the extensive availability of technical data, with a summary of the current
knowledge on CP-135807.

Pirenzepine: A Selective M1 Muscarinic Antagonist

Pirenzepine is a tricyclic pyridobenzodiazepine that has been used clinically as an anti-ulcer
agent.[1][2] Its therapeutic effect stems from its ability to selectively block M1 muscarinic
receptors in the gastric mucosa, leading to a reduction in gastric acid secretion with fewer of
the typical side effects associated with non-selective anticholinergic drugs.[1][2]
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Chemical Structure and Physicochemical Properties

IUPAC Name: 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-

one[2]

Chemical Structure:

Physicochemical Data:

Caption: Chemical structure of Pirenzepine.

Property Value Reference(s)
Molecular Formula C19H21N502 [11[2]
Molecular Weight 351.41 g/mol [41[5]
Appearance White solid [1]

Melting Point ~243 °C (decomposes)

Water Solubility 0.682 g/L [1]

logP 0.6 [1]

pKa 7.9 (predicted)

Synthesis of Pirenzepine

The synthesis of Pirenzepine is a multi-step process. A common route involves the initial

synthesis of the tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, followed

by chloroacetylation and subsequent reaction with N-methylpiperazine.[6]

Experimental Protocol: Synthesis of Pirenzepine

Step 1: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

A detailed, multi-step synthesis for this intermediate has been described, often starting from

simpler precursors like 2-aminonicotinic acid and 2-nitroaniline, which undergo a series of

reactions including amidation, reduction, and cyclization. For the purpose of this guide, we will

start from the commercially available intermediate.
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Step 2: Synthesis of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-
one[1][7]

e Reactants:

o

5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

[¢]

Chloroacetyl chloride

o

Anhydrous pyridine

[e]

Anhydrous benzene (or a suitable alternative solvent like toluene)

e Procedure:

o Dissolve 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in
anhydrous benzene.

o Add anhydrous pyridine (1.1 equivalents) to the solution.

o Cool the mixture in an ice bath.

o Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise
with stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove pyridine hydrochloride.

o Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally
with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure.
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o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 11-
(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

Step 3: Synthesis of Pirenzepine

e Reactants:
o 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one
o N-methylpiperazine
o Anhydrous benzene (or a suitable alternative solvent like toluene)

e Procedure:

o Dissolve 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1
equivalent) in anhydrous benzene.

o Add N-methylpiperazine (2.5 equivalents) to the solution.
o Reflux the reaction mixture for 12-18 hours.
o Monitor the reaction by TLC.

o After completion, cool the reaction mixture and filter to remove N-methylpiperazine
hydrochloride.

o Wash the filtrate with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure.

o The crude Pirenzepine can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water).
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Synthesis of Pirenzepine

Chloroacetyl chloride,
5,11-dihydro-6H-pyrido Pyridine »_| 11-(chloroacetyl)-5,11-dihydro-6H-pyrido N-methylpiperazine »| Pirenzepine
[2,3-b][1,4]benzodiazepin-6-one = [2,3-b][1,4]benzodiazepin-6-one P

Click to download full resolution via product page

Caption: Synthetic workflow for Pirenzepine.

Spectral Data

Infrared (IR) Spectroscopy:

A published IR spectrum of Pirenzepine dihydrochloride shows characteristic absorption bands.

Wavenumber (cm~—?) Assignment

3400-3200 N-H stretching (amide)
3050-3000 C-H stretching (aromatic)
2950-2800 C-H stretching (aliphatic)
1680 C=0 stretching (amide)
1640 C=0 stretching (lactam)
1600, 1480 C=C stretching (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While detailed peak assignments are not readily available in the public domain, predicted 1H
and 13C NMR spectra can be found in chemical databases. Experimental determination would
be required for definitive structural confirmation.

Mass Spectrometry (MS):

The mass spectrum of Pirenzepine would be expected to show a molecular ion peak (M+) at
m/z 351. Key fragmentation patterns would likely involve cleavage of the piperazine ring and
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the acetyl linker.

Pharmacological Profile

Mechanism of Action:

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] In the
stomach, M1 receptors are located on enterochromaffin-like (ECL) cells. Acetylcholine released
from vagal nerve endings stimulates these M1 receptors, leading to histamine release from
ECL cells. Histamine then acts on H2 receptors on parietal cells to stimulate gastric acid
secretion. By blocking the M1 receptors on ECL cells, Pirenzepine effectively reduces
histamine release and, consequently, gastric acid production.[1] This selectivity for M1
receptors over other muscarinic receptor subtypes (M2, M3, M4, M5) results in a lower
incidence of common anticholinergic side effects such as dry mouth, blurred vision, and
tachycardia.[1]

Pirenzepine Mechanism of Action

Pirenzepine blocks
stimulates
Acetylcholine

M1 Receptor (ECL Cell) leads to Histamine Release stimulates H2 Receptor (Parietal Cell) leads 1o Gastric Acid Secretion

i

Click to download full resolution via product page

Caption: Signaling pathway of Pirenzepine's action.

Pharmacokinetics:

The pharmacokinetic properties of Pirenzepine have been studied in humans.
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Parameter Value Reference(s)
Bioavailability (oral) 20-30%

Protein Binding ~12%

Half-life (t1/2) 10-12 hours [8]

Time to Peak Plasma
' 2-3 hours (8]
Concentration (Tmax)

) Primarily unchanged in urine
Excretion
and feces

Experimental Protocols: Radioligand Binding Assay

A radioligand binding assay using [3H]-pirenzepine is a standard method to characterize the
binding of ligands to M1 muscarinic receptors.

Experimental Protocol: [3H]-Pirenzepine Radioligand Binding Assay
o Materials:
o Cell membranes expressing M1 muscarinic receptors (e.g., from CHO-K1 cells)
o [3H]-Pirenzepine (specific activity ~70-90 Ci/mmol)
o Assay buffer: 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4
o Non-specific binding control: Atropine (1 uM)
o Test compounds (unlabeled ligands) at various concentrations
o Glass fiber filters (e.g., Whatman GF/B)
o Scintillation cocktail
o Scintillation counter

e Procedure:
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o Membrane Preparation: Homogenize cells expressing M1 receptors in ice-cold assay
buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and
debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
Resuspend the membrane pellet in fresh assay buffer. Determine the protein
concentration using a standard method (e.g., Bradford assay).

o Binding Assay:

» |In a 96-well plate, add the following to each well in triplicate:

» 50 pL of assay buffer (for total binding) or 1 uM atropine (for non-specific binding) or
test compound at various concentrations.

» 50 pL of [3H]-Pirenzepine at a final concentration near its Kd (e.g., 1-5 nM).

= 100 pL of the membrane preparation (containing 20-50 pg of protein).

» The final assay volume is 200 pL.

o Incubation: Incubate the plate at room temperature (25 °C) for 60-90 minutes to reach
equilibrium.

o Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in
assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay
buffer to remove unbound radioligand.

o Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and
count the radioactivity in a scintillation counter.

o Data Analysis:

» Calculate specific binding by subtracting non-specific binding from total binding.

» For saturation binding experiments, plot specific binding versus the concentration of
[3H]-Pirenzepine to determine the Kd (dissociation constant) and Bmax (maximum
number of binding sites).
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» For competition binding experiments, plot the percentage of specific binding versus the
log concentration of the test compound to determine the IC50 (concentration that
inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-
Pirenzepine and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Prepare M1 Receptor
Membranes

:

Incubate with [3H]-Pirenzepine
and Test Compound

:

Filter to Separate
Bound and Free Ligand

l

Measure Radioactivity
of Bound Ligand

l

Analyze Data (Kd, Bmax, Ki)

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

CP-135807: A Selective 5-HT1D Serotonin Receptor
Agonist

CP-135807 is another isomer of C19H21N502, identified as a potent and selective agonist for
the 5-HT1D subtype of serotonin receptors.[7][9] It is primarily used as a research tool to study
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the physiological roles of the 5-HT1D receptor.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3-([(2R)-1-methylpyrrolidin-2-ylJmethyl)-N-(3-nitropyridin-2-yl)-1H-indol-5-
amine[7]

Chemical Structure:

Caption: Chemical structure of CP-135807.

Physicochemical Data:

Property Value Reference(s)
Molecular Formula C19H21N502 [7]

Molecular Weight 351.41 g/mol [7]
Appearance Solid

Solubility Soluble in DMSO

Synthesis and Pharmacological Data

Detailed, publicly available protocols for the synthesis of CP-135807 are scarce. Its primary
utility lies in its high affinity and selectivity for the 5-HT1D receptor, making it a valuable tool in
neuroscience research to probe the functions of this receptor in various physiological and
pathological processes.

Conclusion

The molecular formula C19H21N502 represents at least two structurally and pharmacologically
distinct isomers. Pirenzepine, a selective M1 muscarinic antagonist, has been well-
characterized and utilized clinically. In contrast, CP-135807 is a selective 5-HT1D receptor
agonist primarily employed as a research chemical. This guide provides a comprehensive
technical overview of Pirenzepine, including its synthesis, properties, and relevant experimental
protocols, to aid researchers and drug development professionals in their endeavors. Further
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investigation is required to fully elucidate the properties and potential applications of other
isomers of CL9H21N502.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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